molecular formula C11H20Cl2O2 B14411086 Chloromethyl 7-chlorodecanoate CAS No. 80418-84-4

Chloromethyl 7-chlorodecanoate

Cat. No.: B14411086
CAS No.: 80418-84-4
M. Wt: 255.18 g/mol
InChI Key: WOXCLOSQVCNINZ-UHFFFAOYSA-N
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Description

Chloromethyl 7-chlorodecanoate is an organic compound with the molecular formula C₁₁H₂₀Cl₂O₂ and a molecular weight of 255.181 g/mol . . This compound is characterized by the presence of a chloromethyl group and a chlorine atom on the decanoate chain, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 7-chlorodecanoate can be synthesized through the esterification of 7-chlorodecanoic acid with chloromethyl alcohol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 7-chlorodecanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 7-chlorodecanoic acid and chloromethyl alcohol.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.

    Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in suitable solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

    Hydrolysis: Production of 7-chlorodecanoic acid and chloromethyl alcohol.

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

Scientific Research Applications

Chloromethyl 7-chlorodecanoate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.

Mechanism of Action

The mechanism of action of chloromethyl 7-chlorodecanoate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloromethyl 7-chlorodecanoate is unique due to its specific chain length and the presence of both chloromethyl and chlorine functional groups. This combination provides distinct reactivity and versatility in synthetic applications compared to its analogs.

Properties

CAS No.

80418-84-4

Molecular Formula

C11H20Cl2O2

Molecular Weight

255.18 g/mol

IUPAC Name

chloromethyl 7-chlorodecanoate

InChI

InChI=1S/C11H20Cl2O2/c1-2-6-10(13)7-4-3-5-8-11(14)15-9-12/h10H,2-9H2,1H3

InChI Key

WOXCLOSQVCNINZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCCCC(=O)OCCl)Cl

Origin of Product

United States

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